molecular formula C13H12F2N2O3 B13201686 Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13201686
M. Wt: 282.24 g/mol
InChI Key: PSMIXAJUNHSQAJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate. Its molecular formula, $$ \text{C}{13}\text{H}{12}\text{F}{2}\text{N}{2}\text{O}_{3} $$, corresponds to a molecular weight of 282.24 g/mol. The compound’s canonical SMILES representation, CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)F)F)CC(=O)OC, elucidates its structural connectivity, while its InChI key (PSMIXAJUNHSQAJ-UHFFFAOYSA-N) provides a standardized identifier for chemical databases.

Property Value
Molecular Formula $$ \text{C}{13}\text{H}{12}\text{F}{2}\text{N}{2}\text{O}_{3} $$
Molecular Weight 282.24 g/mol
IUPAC Name Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate
SMILES CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)F)F)CC(=O)OC
InChI Key PSMIXAJUNHSQAJ-UHFFFAOYSA-N

Historical Context in Pyrazole Derivative Research

Pyrazole derivatives have been integral to pharmaceutical development since their first synthesis by Ludwig Knorr in 1883 via the condensation of β-diketones with hydrazines. The introduction of fluorine atoms into aromatic systems, as seen in this compound, emerged as a strategic modification in the late 20th century to enhance metabolic stability and binding affinity. This compound builds upon these advancements, combining the pyrazole core’s versatility with fluorine’s electron-withdrawing effects. Its design reflects modern trends in fragment-based drug discovery, where modular components are assembled to optimize target engagement.

Structural Significance of Difluorophenyl and Pyrazol-4-Yl Moieties

The compound’s pharmacological relevance stems from its hybrid architecture:

  • Difluorophenyl Group : The 2,4-difluorophenyl substituent introduces steric bulk and electron-deficient aromaticity, which improves lipophilicity and resistance to oxidative metabolism. Fluorine’s high electronegativity polarizes adjacent C–F bonds, facilitating dipole-dipole interactions with biological targets.
  • Pyrazol-4-Yl Acetate Core : The 5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl moiety provides a rigid, planar scaffold that enhances π-π stacking with aromatic residues in enzyme active sites. The methyl ester at position 4 serves as a metabolically labile group, enabling prodrug strategies in therapeutic applications.

Quantum mechanical analyses reveal that the difluorophenyl ring’s ortho- and para-fluorine atoms induce a quadrupole moment, which stabilizes charge-transfer complexes with tyrosine residues in proteins. Concurrently, the pyrazole ring’s keto-enol tautomerism allows pH-dependent modulation of its electronic properties, a feature exploited in pH-sensitive drug delivery systems.

Properties

Molecular Formula

C13H12F2N2O3

Molecular Weight

282.24 g/mol

IUPAC Name

methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H12F2N2O3/c1-7-9(6-12(18)20-2)13(19)17(16-7)11-4-3-8(14)5-10(11)15/h3-5,16H,6H2,1-2H3

InChI Key

PSMIXAJUNHSQAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)F)F)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final step involves esterification to obtain the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The difluorophenyl group and the pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 2-(3-(Difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate (CAS Not Specified)

  • Molecular Formula : C₁₄H₁₅F₂N₂O₃
  • Molecular Weight : 271.1 [M+H]+ ()
  • Key Differences :
    • Contains a fused cyclopropa-cyclopenta ring system, increasing steric bulk compared to the simpler pyrazolone ring in the target compound.
    • The difluoromethyl group (-CF₂H) replaces the 2,4-difluorophenyl group, altering electronic effects and lipophilicity.
  • Implications : The fused ring system may reduce solubility but enhance stability against metabolic degradation.

Methyl 2-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

  • Molecular Formula : C₈H₁₂N₂O₃
  • Molecular Weight : 184.19 ()
  • Key Differences :
    • Lacks the 2,4-difluorophenyl substituent, resulting in a simpler structure.
    • The methyl ester group is retained, but the absence of fluorine reduces molecular weight and lipophilicity.
  • Implications : Lower molecular weight may improve solubility but reduce target-binding affinity compared to fluorinated analogs.

Ethyl [2-(3-Fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate (CAS 496062-54-5)

  • Molecular Formula: C₁₅H₁₆FNO₃
  • Features a 3-fluoro-4-methylphenyl group, which is less electron-deficient than 2,4-difluorophenyl ().
  • Implications : The oxazole ring may confer different biological activities, such as herbicidal properties (as seen in related compounds like fluazifop; ).

Methyl 2-{[(2-Furyl)(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene)methyl]amino}acetate

  • Molecular Formula : C₁₈H₁₇N₃O₄
  • The phenyl group at the 1-position of the pyrazolone ring differs from the 2,4-difluorophenyl group.
  • Implications : The Schiff base moiety enhances antibacterial activity, as observed in related pyrazolone derivatives ().

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Molecular Weight Key Substituents Lipophilicity (Predicted)
Target Compound (Methyl ester) 268.22 2,4-Difluorophenyl, Methyl ester High (due to F atoms)
Ethyl 2-(5-Methyl-3-oxo-pyrazol-4-yl)acetate 184.19 Methyl ester Moderate
Ethyl 2-(Difluoromethyl-fused pyrazole) 271.1 Difluoromethyl, Fused rings High

Notes:

  • Fluorine atoms in the target compound increase electronegativity and metabolic stability but may reduce aqueous solubility.

Biological Activity

Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores the compound's synthesis, biological evaluations, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H14F2N2O3C_{14}H_{14}F_2N_2O_3. Its structure features a pyrazole ring substituted with a difluorophenyl group and an ester functional group, which may contribute to its biological activity.

PropertyValue
Molecular Weight296.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS NumberNot available

Anticancer Potential

Research has indicated that pyrazole derivatives exhibit various biological activities, including anticancer effects. This compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Assays : In studies involving breast cancer cell lines (e.g., MDA-MB-231), compounds related to pyrazole structures have demonstrated significant antiproliferative activity. For instance, compounds similar to this compound showed IC50 values ranging from 5.42 µM to 30.25 µM against various cancer types .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Studies have shown that certain pyrazole derivatives can enhance caspase activity and induce morphological changes indicative of apoptosis at concentrations as low as 1 µM .
  • Microtubule Destabilization : Some studies have reported that related compounds can inhibit microtubule assembly, which is critical for cancer cell division and proliferation. The ability to act as microtubule-destabilizing agents suggests a potential mechanism for their anticancer activity .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µM)
CytotoxicityInduces apoptosis1.0 - 10.0
Microtubule AssemblyInhibition20.0
AntiproliferativeSignificant activityVaries (5.42 - 30.25)

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